molecular formula C18H17N3S B12805244 Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- CAS No. 133671-54-2

Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)-

Cat. No.: B12805244
CAS No.: 133671-54-2
M. Wt: 307.4 g/mol
InChI Key: WHCXDFIKXHNYOD-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- typically involves multi-step organic reactions. The starting materials often include quinoline and pyridine derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiomorpholine ring formation. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- can undergo various chemical reactions including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the pyridine ring to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, organometallic reagents, and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Pyridine: A simple aromatic ring with various chemical applications.

    Thiomorpholine: A sulfur-containing heterocycle with potential biological activities.

Uniqueness

Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- is unique due to its combination of quinoline, pyridine, and thiomorpholine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

133671-54-2

Molecular Formula

C18H17N3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-(2-pyridin-2-ylquinolin-4-yl)thiomorpholine

InChI

InChI=1S/C18H17N3S/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2

InChI Key

WHCXDFIKXHNYOD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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